molecular formula C10H21NO2Si B12619693 Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate CAS No. 919286-28-5

Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate

Cat. No.: B12619693
CAS No.: 919286-28-5
M. Wt: 215.36 g/mol
InChI Key: OIPODBHTZBWTPV-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate is a compound that belongs to the pyrrolidine family, which is a class of nitrogen-containing heterocycles. Pyrrolidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science .

Preparation Methods

The synthesis of Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Pyrrolidine derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-methyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate can be compared with other pyrrolidine derivatives such as:

The uniqueness of this compound lies in its trimethylsilyl group, which imparts unique chemical and biological properties.

Properties

CAS No.

919286-28-5

Molecular Formula

C10H21NO2Si

Molecular Weight

215.36 g/mol

IUPAC Name

methyl 2-methyl-2-trimethylsilylpyrrolidine-1-carboxylate

InChI

InChI=1S/C10H21NO2Si/c1-10(14(3,4)5)7-6-8-11(10)9(12)13-2/h6-8H2,1-5H3

InChI Key

OIPODBHTZBWTPV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1C(=O)OC)[Si](C)(C)C

Origin of Product

United States

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